H-ILE-ALA-OH
Description
H-ILE-ALA-OH (L-Isoleucyl-L-alanine) is a dipeptide composed of L-isoleucine and L-alanine residues linked via an amide bond. Its molecular formula is C₉H₁₈N₂O₃, with an average mass of 202.254 Da and a monoisotopic mass of 202.131742 Da . The compound has three defined stereocenters, reflecting the chiral nature of its constituent amino acids. Its ChemSpider ID is 5373156, and it is registered under CAS number 24787-73-3 .
Structurally, this compound features a hydrophobic isoleucine residue (branched side chain) and a smaller alanine residue (methyl side chain), conferring intermediate hydrophobicity. This dipeptide is used in peptide synthesis, biochemical studies, and as a model for understanding enzymatic cleavage or folding dynamics .
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-4-5(2)7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFDOSNHHZGBOY-ACZMJKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426565 | |
| Record name | CHEBI:74062 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24787-73-3 | |
| Record name | CHEBI:74062 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-ILE-ALA-OH typically involves the coupling of isoleucine and alanine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activating agents like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods
Industrial production of dipeptides like this compound can be achieved through enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of peptide bonds between amino acids under mild conditions, making the process more environmentally friendly compared to chemical synthesis. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce dipeptides on a large scale.
Chemical Reactions Analysis
Types of Reactions
H-ILE-ALA-OH can undergo various chemical reactions, including:
Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of modified peptides.
Reduction: Reduction reactions can be used to modify the functional groups in the peptide, such as reducing disulfide bonds.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds to yield free thiols.
Scientific Research Applications
H-ILE-ALA-OH has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of peptide chemistry and protein folding.
Biology: It is studied for its role in cellular processes and as a building block of proteins.
Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: this compound is used in the production of bioactive peptides and as a component in various biotechnological applications.
Mechanism of Action
The mechanism of action of H-ILE-ALA-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule. The specific effects of this compound depend on its structure and the context in which it is used. For example, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
H-ALA-ILE-OH (L-Alanyl-L-isoleucine)
Structural Similarities and Differences :
- Formula : C₉H₁₈N₂O₃ (same as H-ILE-ALA-OH).
- Sequence : Reversed residue order (Ala-Ile vs. Ile-Ala).
- Impact : Altered N- and C-terminal positions affect enzyme recognition (e.g., proteases) and solubility. The reversed sequence may reduce hydrophobicity slightly due to terminal alanine’s smaller side chain .
Physicochemical Properties :
- Molecular Weight : Identical (202.25 Da).
- Solubility : Likely similar in polar solvents, but terminal residue differences could influence aggregation tendencies.
Applications : Less studied than this compound but used in peptide libraries for structure-activity relationship studies .
H-ALA-BETA-ALA-OH (L-Alanyl-β-alanine)
Structural Differences :
Physicochemical Properties :
- Molecular Weight : 160.17 Da (smaller than this compound).
- Solubility : Higher aqueous solubility due to β-alanine’s zwitterionic nature.
- Stability: Enhanced resistance to proteolytic cleavage due to non-natural backbone .
Applications : Used in biomaterials and drug delivery systems for improved metabolic stability .
H-ALA-VAL-LEU-OH (Tripeptide: Ala-Val-Leu)
Structural Differences :
- Chain Length : Tripeptide vs. dipeptide.
- Residues : Valine (branched hydrophobic) and leucine (longer hydrophobic) enhance overall hydrophobicity.
- Formula : C₁₄H₂₇N₃O₄.
Physicochemical Properties :
- Molecular Weight : 301.38 Da.
- Solubility : Lower solubility in water compared to this compound due to extended hydrophobic residues.
- Melting Point : Higher thermal stability (melting point >250°C) .
Applications : Studied for antimicrobial activity and as a substrate for protease assays .
H-D-ALA-D-ALA-D-ALA-OH (D-Enantiomer Tripeptide)
Structural Differences :
- Stereochemistry: Composed of D-alanine residues (non-natural enantiomers).
- Formula : C₉H₁₆N₃O₄.
Physicochemical Properties :
- Molecular Weight : 230.24 Da.
- Solubility : Similar to L-forms but may exhibit altered crystallization behavior.
Applications : Key component in bacterial cell wall synthesis (e.g., peptidoglycan mimics); resistance to mammalian proteases .
Comparative Data Table
Biological Activity
H-ILE-ALA-OH, a dipeptide composed of isoleucine and alanine, has garnered attention in various fields of biological research due to its potential therapeutic applications and roles in cellular processes. This article delves into the biological activity of this compound, summarizing key findings from recent studies, mechanisms of action, and potential applications in medicine and biotechnology.
Overview of this compound
Chemical Structure : this compound is a dipeptide with the following structure:
Molecular Formula : C₆H₁₃N₃O₂
Molecular Weight : Approximately 143.18 g/mol
The biological activity of this compound primarily stems from its role as a signaling molecule and a building block for proteins. As a dipeptide, it can be incorporated into larger proteins or act independently to influence various biochemical pathways. Specific interactions with enzymes or receptors can modulate cellular functions, including:
- Protein Synthesis : Serving as a substrate for peptide synthesis.
- Signal Transduction : Potentially acting as a signaling molecule in various pathways.
1. Cellular Processes
Research indicates that this compound plays a significant role in cellular processes such as:
- Cell Proliferation : It may influence the growth and division of cells.
- Apoptosis Regulation : The compound could be involved in programmed cell death mechanisms.
2. Therapeutic Applications
Recent studies have explored the therapeutic potential of this compound in various medical contexts:
- Peptide-Based Drugs : Its structure allows for modifications that could enhance its efficacy as a therapeutic agent.
- Bioactive Peptides Production : It is used in synthesizing bioactive peptides that may have health benefits, such as anti-inflammatory properties.
Table 1: Summary of Key Studies on this compound
Detailed Findings
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Cell Signaling and Proliferation :
- A study highlighted the role of this compound in modulating cellular responses through specific signaling pathways, suggesting its potential use in enhancing cell growth in therapeutic contexts.
- ACE Inhibition :
-
Protein Stability :
- Investigations into the structural properties of peptides containing this compound revealed its contribution to protein stability, which is vital for maintaining proper biological function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
